5-Chloro-2-fluoropyridin-3-ol

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. nih.govresearchgate.net The pyridine ring, a six-membered heteroaromatic system, is a key structural motif found in numerous natural products, including alkaloids and vitamins, as well as in a vast array of synthetic compounds. nih.govresearchgate.net In organic synthesis, pyridines serve as versatile precursors, catalysts, and ligands due to the electronic properties conferred by the nitrogen atom in the aromatic ring. numberanalytics.comresearchgate.net Their ability to participate in a wide range of chemical transformations makes them indispensable tools for the construction of complex molecular architectures. numberanalytics.com

In the field of medicinal chemistry, pyridine derivatives are of paramount importance, with a significant number of approved drugs containing this heterocyclic core. numberanalytics.comtandfonline.comnih.gov The pyridine scaffold's ability to engage in various biological interactions, including hydrogen bonding and metal coordination, makes it a privileged structure in drug design. tandfonline.comresearchgate.net Compounds incorporating the pyridine nucleus exhibit a broad spectrum of biological activities, including but not limited to antibacterial, antiviral, antifungal, and anticancer properties. tandfonline.comnih.gov The structural versatility of the pyridine ring allows for extensive modification to optimize potency, selectivity, and pharmacokinetic profiles, solidifying its status as a cornerstone in the development of new therapeutic agents. nih.govresearchgate.net

Unique Reactivity Profile of Halogenated Pyridine Scaffolds

The introduction of halogen atoms onto the pyridine ring significantly alters its reactivity profile, creating a unique chemical space for synthetic exploration. Halogenated pyridines are generally more susceptible to nucleophilic substitution reactions compared to their non-halogenated counterparts, particularly at the positions ortho and para to the nitrogen atom. nih.gov This is due to the electron-withdrawing nature of both the nitrogen atom and the halogen substituent, which activates the ring towards nucleophilic attack. nih.gov

Conversely, electrophilic aromatic substitution on halogenated pyridines is often more challenging and typically requires harsh reaction conditions. nih.gov The regioselectivity of these reactions is also influenced by the position of the halogen atom. Furthermore, the carbon-halogen bond itself serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse substituents onto the pyridine core. This unique reactivity makes halogenated pyridine scaffolds highly valuable intermediates in the synthesis of complex, polyfunctional molecules for applications in materials science and drug discovery. researchgate.net

Overview of 5-Chloro-2-fluoropyridin-3-ol within Pyridine Chemistry

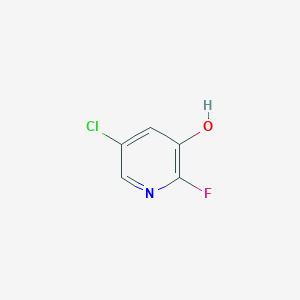

This compound is a specific halogenated pyridinol that has emerged as a compound of interest within the broader landscape of pyridine chemistry. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of substituents is expected to confer a distinct set of chemical and physical properties. The presence of two different halogen atoms, along with a hydroxyl group, offers multiple sites for potential chemical modification, making it a versatile building block for the synthesis of more complex derivatives. The hydrochloride salt of this compound is also noted in the literature. bldpharm.com

Research Scope and Objectives for Advanced Studies of this compound

Advanced studies on this compound are warranted to fully elucidate its chemical behavior and potential applications. A primary research objective would be to comprehensively map its reactivity, exploring a range of synthetic transformations at each of the functional groups. This would involve investigating nucleophilic and electrophilic substitution reactions, as well as the behavior of the hydroxyl group in various chemical environments.

A second key objective would be to synthesize a library of derivatives based on the this compound scaffold and to evaluate their potential as bioactive molecules. Given the prevalence of halogenated pyridines in medicinal chemistry, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. nih.govresearchgate.netmdpi.com Such studies would contribute to a deeper understanding of the structure-activity relationships of this particular class of compounds.

Finally, a thorough investigation of its physical and spectroscopic properties would provide a valuable dataset for computational modeling and for the prediction of the properties of related compounds. Achieving these research objectives will not only expand the fundamental knowledge of halogenated pyridinol chemistry but also pave the way for the potential development of new functional molecules with practical applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFSMJDOYAPSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652059 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-65-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Fluoropyridin 3 Ol and Analogues

Established Synthetic Routes for 5-Chloro-2-fluoropyridin-3-ol

Established methods for synthesizing this compound and its analogues primarily involve two main strategies: building the pyridine (B92270) ring system from acyclic precursors (de novo synthesis) or modifying an existing pyridine derivative (derivatization).

De novo synthesis offers a powerful way to construct highly substituted pyridines that may be difficult to access through derivatization. These methods often involve cycloaddition reactions. For instance, a general and efficient method for the de novo synthesis of highly functionalized 4-fluoropyridines has been developed through a cooperative copper- and base-catalyzed [3+3] cycloaddition of active methylene (B1212753) isocyanides with 1,3-dicarbonyl compounds. researchgate.net While not a direct synthesis of this compound, this approach highlights the potential of cycloaddition strategies for accessing complex pyridine structures. Another example includes the synthesis of polysubstituted 3-hydroxypyridines. uj.edu.pl

Derivatization from readily available pyridine precursors is a more common and often more practical approach. This can involve the selective reduction of multi-halogenated pyridines or the functionalization of a pre-existing pyridine core.

A notable example is the production of 3-substituted 2-chloro-5-fluoropyridines from 2,6-dichloro-5-fluoronicotinic acid, which is readily available. google.com This process involves the selective reduction of the chlorine atom at the 6-position. google.com Although this specific patent describes the synthesis of derivatives like 2-chloro-5-fluoronicotinic acid, the underlying principle of selective dehalogenation is a key strategy in pyridine chemistry.

Another relevant precursor-based approach involves the halogen exchange of multi-halogenated pyridines. For example, 5-chloro-2,3-difluoropyridine (B143520) can be prepared from substituted 2,3-dihalopyridines through reaction with fluoride (B91410) salts in the presence of a phase transfer catalyst. google.com This demonstrates the feasibility of introducing a fluorine atom at the 2-position of a chlorinated pyridine precursor.

The synthesis of 3-perfluoroalkyl-7-azaindoles starting from 2-fluoropyridine (B1216828) is another illustration of derivatization. researchgate.net This process involves the activation of the pyridine ring as a 6-chloro-4-nitro derivative to enable further derivatization by nucleophilic aromatic substitution at the 4-position. researchgate.net

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry has introduced more sophisticated methods for the preparation of halogenated pyridines, with a strong focus on controlling selectivity and expanding the range of accessible structures.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, allowing for the introduction of a wide variety of substituents onto the electron-deficient pyridine ring. wikipedia.org The presence of electron-withdrawing groups, including the pyridine nitrogen itself, activates the ring for nucleophilic attack. wikipedia.orgyoutube.com

The fluorine atom plays a significant role in activating the pyridine ring for SNAr reactions. Its strong electron-withdrawing inductive effect makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. core.ac.uk This activation is particularly effective for substitutions at the 2- and 4-positions relative to the pyridine nitrogen. youtube.com

The combination of C-H fluorination followed by SNAr of the installed fluoride provides a powerful strategy for the late-stage functionalization of pyridines. acs.org This two-step process allows for the introduction of a diverse array of functional groups under mild conditions. acs.org The high reactivity of 2-fluoropyridines in SNAr reactions is a key advantage of this approach.

Recent studies have explored the use of pentafluoropyridine (B1199360) as a building block for creating multisubstituted halogenated arenes. acs.org This work demonstrates efficient chemoselectivity, allowing for either metal-catalyzed aryl-aryl coupling of an aryl bromide or SNAr on the fluorinated pyridine scaffold. acs.org

Controlling regioselectivity and chemoselectivity is crucial when working with polyhalogenated pyridines. The position of substitution is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions.

Generally, in dihalogenated pyridines, SNAr reactions are often faster at the 4-position than at the 2- or 6-positions. baranlab.org However, this selectivity can be influenced by the specific halogens present. For instance, in 2,4-dihalopyridines, selectivity can be switched from the 4-position to the 2-position if the halogen at the 2-position is fluorine. researchgate.net

The presence of other substituents on the pyridine ring also significantly impacts the regioselectivity of SNAr reactions. For example, in 2,4-dichloropyrimidines (an analogous heterocyclic system), the presence of strong electron-donating or electron-withdrawing groups at the 5- or 6-positions can alter the preferred site of substitution. wuxiapptec.com

Biocatalytic Approaches for Hydroxylation of Pyridine Derivatives

Biocatalytic hydroxylation presents a sustainable and highly selective alternative to traditional chemical methods for the synthesis of hydroxylated pyridine derivatives. rsc.orgvu.lt These enzymatic processes often operate under mild conditions in aqueous solutions, minimizing the environmental impact associated with harsh reagents and organic solvents. ethz.ch

Whole-cell biocatalysts are frequently employed to overcome challenges such as cofactor regeneration and enzyme stability. rsc.org For instance, recombinant microbial cells can be engineered to express specific hydroxylating enzymes, enabling the targeted oxyfunctionalization of the pyridine ring. rsc.orgresearchgate.net

A notable example is the use of Burkholderia sp. MAK1, which has demonstrated the ability to regioselectively hydroxylate various pyridine derivatives at the 5-position. researchgate.netnih.gov This method is particularly valuable for the synthesis of aminopyridinols, for which chemical synthesis routes can be inefficient. researchgate.net The substrate scope of these biocatalysts can be broad, accommodating various substituents on the pyridine ring. nih.gov However, the efficiency of these biotransformations can be influenced by factors such as temperature and the specific substituents on the substrate. nih.gov

Research has also explored the use of flavoprotein monooxygenases, such as HspB from Pseudomonas putida S16, which catalyzes both hydroxylation and C-C bond cleavage of pyridine derivatives. asm.org While powerful, the application of these enzymes can be limited by the need for costly cofactors like NAD(P)H and oxygen for efficient catalysis. rsc.org

Continuous Flow Methodologies for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of chemical compounds, offering significant advantages over traditional batch processing. wuxiapptec.comvapourtec.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. wuxiapptec.com

In the context of this compound and its analogues, continuous flow reactors, such as microreactors or tubular reactors, provide enhanced heat and mass transfer. wuxiapptec.com This is particularly beneficial for managing highly exothermic reactions or handling unstable intermediates. wuxiapptec.com For example, reactions that would require cryogenic temperatures in batch mode can often be performed at higher temperatures in flow, increasing efficiency. wiley-vch.de

The scalability of flow chemistry is a key advantage. Processes can be scaled up by running the system for longer periods or by using larger reactors, facilitating the production of kilogram quantities of material. wiley-vch.de This approach has been successfully applied to various reaction types relevant to the synthesis of halogenated pyridines, including organometallic reactions, hydrogenations, and diazotization reactions. wuxiapptec.comwiley-vch.degoogle.com For instance, a diazotization reaction that yielded 56% in a batch process was improved to a 90% yield with a significant output in a flow system. wuxiapptec.com The ability to "telescope" reactions, where the output of one reactor flows directly into the next, eliminates the need to isolate intermediates, further streamlining the synthesis process. vapourtec.com

Synthesis of Key Precursors and Related Halogenated Pyridinols

The synthesis of this compound and its analogues relies on the availability of various key precursors and related halogenated pyridinols. The following sections detail the synthetic routes to some of these essential building blocks.

Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

2-Bromo-5-chloro-3-fluoropyridine is a key intermediate in organic synthesis, valued for its utility as a halogenated heterocycle in the production of pharmaceuticals and agrochemicals. a2bchem.com

A common synthetic route involves the diazotization of 5-chloro-3-fluoropyridin-2-amine. chemicalbook.com In a typical procedure, the amine is added to a hydrobromic acid solution at a reduced temperature, followed by the addition of bromine and then a solution of sodium nitrite (B80452). chemicalbook.comchemicalbook.com The reaction mixture is subsequently neutralized to precipitate the product. This Sandmeyer-type reaction can achieve high yields, with reports of up to 90%. chemicalbook.com

Table 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

| Starting Material | Reagents | Yield | Reference |

|---|

The structure of the resulting 2-Bromo-5-chloro-3-fluoropyridine is confirmed by analytical methods such as ¹H NMR spectroscopy. chemicalbook.com

Synthesis of 5-Chloro-2-(cyanoacetamido)pyridines

The synthesis of 5-Chloro-2-(cyanoacetamido)pyridines serves as a foundational step for creating a variety of heterocyclic hybrids with potential biological activities. researchgate.netresearchgate.net The general approach involves the cyanoacetylation of an appropriate 2-aminopyridine (B139424) derivative. researchgate.net

The reaction is typically carried out by treating the starting aminopyridine with a cyanoacetylating agent. researchgate.net These precursors are then utilized in subsequent reactions to construct more complex molecules such as chloropyridinyl-pyridones and chloropyridinyl-pyrazoles. researchgate.netresearchgate.net For example, these compounds can undergo reactions with aromatic aldehydes in the presence of a catalyst like piperidine. researchgate.net

Synthesis of 5-Chloro-6-fluoropyridin-3-ol

The synthesis of 5-Chloro-6-fluoropyridin-3-ol can be approached through various multi-step sequences, often starting from more readily available pyridine derivatives. One potential, though not explicitly detailed in the provided context, could involve the transformation of a precursor like 2,6-dichloro-5-fluoropyridine.

A related synthesis is that of 2,6-dichloro-5-fluoronicotinic acid, which starts from 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.com This intermediate is then converted to 2,6-dichloro-3-cyano-5-fluoropyridine. google.com Subsequent hydrolysis of the nitrile group yields the desired nicotinic acid. google.com Such synthetic strategies highlight the types of transformations that could be adapted to produce 5-Chloro-6-fluoropyridin-3-ol.

Synthesis of 6-Amino-5-chloropyridin-3-ol

The synthesis of 6-Amino-5-chloropyridin-3-ol has been successfully achieved through biocatalytic methods, which offer a direct and selective route that can be challenging to accomplish with traditional chemical synthesis. nih.gov

Specifically, the whole-cell biocatalyst Burkholderia sp. MAK1 has been shown to hydroxylate 3-chloropyridin-2-amine to produce 6-amino-5-chloro-pyridin-3-ol. nih.gov The conversion product can be purified and its structure confirmed using NMR and HPLC-MS analyses. nih.gov This biocatalytic approach has yielded the product in a 34% yield. nih.gov This method is significant as satisfactory synthetic methods for 6-aminopyridin-3-ols have been lacking. nih.gov

Table 2: Biocatalytic Synthesis of 6-Amino-5-chloropyridin-3-ol

| Starting Material | Biocatalyst | Product | Yield | Reference |

|---|

Synthesis of 5-Chloro-2-hydroxypyridine

5-Chloro-2-hydroxypyridine, a structural isomer of the primary subject, exists in tautomeric equilibrium with 5-chloro-2-pyridone. chemicalbook.comgoogle.com A common synthetic route to this compound involves the direct chlorination of 2-hydroxypyridine (B17775) (also known as 2-pyridone).

One established method reacts one equivalent of 2-pyridone with an excess, typically around 10 equivalents, of sodium hypochlorite (B82951). chemicalbook.com The reaction proceeds via electrophilic halogenation at the 5-position of the pyridine ring. In a typical procedure, a mixture of 2-hydroxynicotinic acid in a 5% sodium hypochlorite solution is stirred overnight at room temperature. chemicalbook.com Following the reaction, the mixture is acidified with concentrated hydrochloric acid to precipitate the product. chemicalbook.com The resulting solid is then collected by filtration, washed with water, and dried to yield 5-chloro-2-hydroxypyridine. chemicalbook.com While effective for the parent 2-hydroxypyridine, this method can lead to side products, such as 3,5-dichloro-2-hydroxypyridine, when substituents like a carboxylic acid group are present at the 3-position. chemicalbook.com

Reaction Scheme: Synthesis of 5-Chloro-2-hydroxypyridine

Synthesis of 2-Chloro-5-fluoropyridin-3-ol

A potential multi-step synthesis could be envisioned as follows:

Ammonolysis: Starting from a commercially available material like 2,3-difluoro-5-chloropyridine, a selective nucleophilic aromatic substitution (S NAr) reaction with ammonia (B1221849) could potentially install an amino group at the 2-position to yield 2-amino-3-fluoro-5-chloropyridine. A related synthesis of 2-amino-3-fluoropyridine (B1272040) from 2,3-difluoro-5-chloropyridine involves an ammonification reaction with ammonia water, followed by a reduction step. google.com

Diazotization and Hydrolysis: The resulting 2-amino-3-fluoro-5-chloropyridine could then undergo a diazotization reaction. This process involves treating the amine with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures to form a diazonium salt. Subsequent heating of the aqueous diazonium salt solution would lead to its hydrolysis, replacing the diazonium group with a hydroxyl group to furnish the final product, 2-Chloro-5-fluoropyridin-3-ol. This diazotization-hydrolysis sequence is a standard method for converting aromatic amines to phenols.

It is important to note that this route is speculative and would require experimental validation to establish optimal reaction conditions and feasibility. The reactivity and regioselectivity of each step would need to be carefully controlled.

Proposed Reaction Scheme: Synthesis of 2-Chloro-5-fluoropyridin-3-ol

Synthesis of 5-Fluoropyridin-3-ol

The synthesis of 5-Fluoropyridin-3-ol can be accomplished through a multi-step process starting from 5-fluoronicotinamide (B1329777). This route involves a Hofmann rearrangement followed by a diazotization reaction.

Hofmann Rearrangement: The first step involves the conversion of 5-fluoronicotinamide to 3-Amino-5-fluoropyridine. chemicalbook.com This transformation is typically achieved via a Hofmann rearrangement, where the amide is treated with a solution of sodium hypobromite (B1234621) (or sodium hypoiodite), freshly prepared by adding bromine to a cold aqueous solution of sodium hydroxide. chemicalbook.com The reaction mixture is stirred and heated, leading to the formation of 3-Amino-5-fluoropyridine. chemicalbook.com The product can be isolated by filtration after cooling the reaction mixture. chemicalbook.com A reported yield for this step is 87.2%. chemicalbook.com

Diazotization and Hydrolysis: The prepared 3-Amino-5-fluoropyridine is then converted to the target 5-Fluoropyridin-3-ol. This is achieved by diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt. A general procedure for such a transformation involves dissolving the aminopyridine in an acidic solution (like fluoboric acid or aqueous sulfuric acid) and treating it with sodium nitrite at low temperatures (0–5 °C). researchgate.net The diazonium salt is then decomposed by heating the solution, which replaces the diazonium group with a hydroxyl group, yielding 5-Fluoropyridin-3-ol.

Reaction Scheme: Synthesis of 5-Fluoropyridin-3-ol

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound and its analogues relies on effective purification and isolation methods to remove unreacted starting materials, reagents, and byproducts. Standard techniques include chromatographic methods and recrystallization.

Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Column chromatography is a primary technique for purifying synthetic chemical compounds. For pyridinol derivatives, silica gel is the most common stationary phase. researchgate.net

Principle: The separation is based on the differential adsorption of the components of a mixture onto the surface of the stationary phase (silica gel) as a liquid mobile phase (eluent) passes through the column. researchgate.net Compounds with higher polarity, such as pyridinols with their hydroxyl groups, tend to adsorb more strongly to the polar silica gel and thus move more slowly down the column compared to less polar impurities.

Silica Gel Properties: The quality of the separation depends heavily on the properties of the silica gel. High-purity silica gel with a narrow particle and pore size distribution provides optimal separation and resolution. thieme-connect.com Both irregular and more expensive spherical silica gels are used, with spherical particles often forming more uniform column beds that enhance resolution and reproducibility. thieme-connect.comchemicalbook.com

Solvent Systems (Eluents): The choice of eluent is critical. A gradient of solvents, typically starting with a non-polar solvent (like hexane (B92381) or heptane) and gradually increasing the proportion of a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to elute compounds of increasing polarity. For basic compounds like pyridines, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface leading to peak tailing, it is common practice to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (e.g., 7N NH₃ in methanol), to the eluent system. This neutralizes the acidic sites and improves the peak shape and recovery of the desired compound.

Recrystallization and Other Isolation Techniques

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.

Principle: This method relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration.

Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should be either very soluble or insoluble at all temperatures. The solvent should also be chemically inert towards the compound and have a boiling point low enough to be easily removed from the purified crystals.

Other Techniques: Besides chromatography and recrystallization, other standard laboratory procedures are integral to the isolation process.

Extraction: Liquid-liquid extraction is frequently used during the work-up phase to separate the product from inorganic salts and water-soluble impurities. For instance, after quenching a reaction, the product is often extracted from the aqueous layer into an immiscible organic solvent like diethyl ether or dichloromethane.

Washing: The organic extracts are typically washed with water, brine (saturated aqueous NaCl solution), or acidic/basic solutions to remove residual impurities before drying.

Drying and Evaporation: The organic solution containing the product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure (in vacuo) to yield the crude product, which can then be further purified.

Chemical Reactivity and Transformation of 5 Chloro 2 Fluoropyridin 3 Ol

Mechanistic Studies of Reactions Involving 5-Chloro-2-fluoropyridin-3-ol

Mechanistic understanding of how this compound behaves is crucial for its strategic use in synthesis. The reactivity at each functional site is distinct and can be selectively targeted under specific reaction conditions.

The hydroxyl group at the C-3 position behaves as a typical phenolic hydroxyl group, capable of undergoing reactions such as esterification and etherification. For instance, esterification can be achieved under standard acidic conditions. A general method for such a transformation involves reacting the alcohol with a carboxylic acid or its derivative in the presence of an acid catalyst.

A representative esterification procedure, analogous to what would be used for this compound, is the conversion of a similar hydroxyphenyl derivative to its methyl ester. The reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol (B129727) in the presence of sulfuric acid yields the corresponding methyl ester mdpi.com. This type of reaction proceeds via protonation of the carboxylic acid (or activation of the alcohol), followed by nucleophilic attack from the alcohol (or carboxylate).

Table 1: Representative Conditions for Hydroxyl Group Esterification

| Reactant | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Reflux | Methyl Ester | mdpi.com |

The two halogen atoms on the pyridine (B92270) ring, fluorine at C-2 and chlorine at C-5, exhibit different reactivities, particularly in nucleophilic aromatic substitution (SNAr) reactions.

In nucleophilic aromatic substitution on heteroaromatic rings, the nature of the halogen and its position are critical. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack, especially at the ortho (C-2, C-6) and para (C-4) positions uoanbar.edu.iq. This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom uoanbar.edu.iq.

For this compound, the fluorine atom is at the activated C-2 position, while the chlorine atom is at the C-5 position. Generally, fluorine is a much better leaving group than chlorine in SNAr reactions due to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the transition state. Research shows that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine (B119429) nih.gov. Consequently, nucleophilic attack on this compound is expected to occur selectively at the C-2 position, displacing the fluoride (B91410) ion.

Table 2: Relative Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

| Substrate | Leaving Group | Position | Relative Reactivity | Reference |

|---|---|---|---|---|

| 2-Halopyridine | -F | 2 | High (e.g., 320x faster than Cl) | nih.gov |

| 2-Halopyridine | -Cl | 2 | Moderate | nih.govacs.org |

| 2-Halopyridine | -Br | 2 | Moderate | acs.org |

| 2-Halopyridine | -I | 2 | Low | acs.org |

| 4-Halopyridine | -Cl | 4 | High (more reactive than 2-chloropyridine) | uoanbar.edu.iq |

Halogen-dance (HD) reactions involve the base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.ukrsc.org This rearrangement provides a powerful tool for accessing isomers that are difficult to synthesize through conventional methods. clockss.orgresearchgate.net The reaction is typically initiated by deprotonation of the ring with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a carbanion intermediate. This is followed by halogen migration, often to the site of deprotonation. clockss.org

In pyridine systems, HD reactions are well-documented. clockss.orgresearchgate.net The ease of migration generally follows the trend I > Br > Cl > F. Fluorine and chlorine atoms are less prone to migration and can act as directing metalation groups (DMGs), facilitating deprotonation at an adjacent position without migrating themselves. clockss.orgresearchgate.net In the case of this compound, both halogens are relatively poor migrators. However, under forcing conditions with a strong base, a halogen-dance reaction could potentially be initiated. The first step would likely be the deprotonation of the acidic hydroxyl group, followed by deprotonation at C-4 or C-6. If a more labile halogen like bromine or iodine were present, it would likely migrate to the newly formed anionic center. The synthesis of complex polysubstituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been accomplished using halogen-dance strategies, demonstrating the utility of this reaction even on rings bearing multiple halogens. nih.gov

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is available for reaction with acids and electrophiles. uoanbar.edu.iq While pyridine is basic, it is a weaker base than aliphatic amines because the higher s-character of the sp² orbital means the lone pair is held more tightly to the nucleus. uoanbar.edu.iq

The nitrogen atom can be readily oxidized to form a pyridine N-oxide. For electron-deficient pyridines, a mixture of a urea-hydrogen peroxide complex and trifluoroacetic anhydride (B1165640) is an effective oxidizing system. wuxiapptec.com The resulting N-oxide is a versatile intermediate. For example, it can activate the C-2 position for nucleophilic substitution by conversion into a pyridyltrialkylammonium salt, which is an excellent leaving group. acs.org This strategy allows for the introduction of various nucleophiles at the 2-position of the pyridine ring.

Reactions Involving Halogen Substituents (Cl and F)

Derivatization Strategies for this compound

The distinct reactivity at each functional site of this compound allows for a variety of derivatization strategies to build more complex molecular architectures.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters using standard Williamson ether synthesis or esterification conditions. This can be used to install different functional groups or as a protecting group strategy during subsequent transformations.

Selective Nucleophilic Substitution of Fluorine: The most prominent reaction pathway is the selective displacement of the 2-fluoro substituent by a wide range of nucleophiles (e.g., amines, thiols, alkoxides, carbanions). This SNAr reaction is highly favored due to the electronic activation provided by the ring nitrogen and the excellent leaving group ability of fluoride, providing a robust method for C-2 functionalization. nih.gov

Metal-Halogen Exchange and Cross-Coupling: While the C-Cl bond is less reactive towards SNAr, it can be targeted for metal-halogen exchange using organolithium reagents, followed by quenching with an electrophile. Alternatively, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Halogen-Dance and Functionalization: For more advanced applications, a halogen-dance reaction could be employed to rearrange the halogen atoms, creating a new regioisomer. The lithiated intermediate formed during the HD process can be trapped with various electrophiles, introducing functionality at positions not accessible through direct substitution. clockss.orgnih.gov

These strategies highlight the versatility of this compound as a building block for the synthesis of highly substituted and functionally diverse pyridine derivatives.

Functionalization at Ring Positions

The pyridine ring of this compound possesses three reactive sites: the C-4, C-6, and the hydroxyl group at C-3. The electronic nature of the existing substituents significantly influences the regioselectivity of further functionalization. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring towards electrophilic substitution, while simultaneously activating it for nucleophilic attack.

Research into the functionalization of similarly substituted pyridines indicates that direct modification of the ring positions is a viable strategy. For instance, the selective reduction of a chlorine atom at the 6-position of a related 2,6-dichloro-5-fluoropyridine derivative has been demonstrated, highlighting the potential for selective manipulation of the halogen atoms. google.com

Furthermore, the hydroxyl group at the C-3 position can be a handle for various transformations. It can be alkylated, acylated, or converted into a triflate, which can then participate in a range of cross-coupling reactions. The acidity of this hydroxyl group can also be exploited in base-mediated reactions to generate the corresponding pyridinolate, a potent nucleophile.

The inherent reactivity of the vacant C-4 and C-6 positions towards metallation and subsequent reaction with electrophiles is another key aspect. Directed ortho-metallation, guided by the hydroxyl group, could potentially allow for the selective introduction of substituents at the C-4 position. Conversely, the electronic influence of the fluorine at C-2 and chlorine at C-5 would likely direct metallation to the C-6 position in the absence of a directing group effect.

Formation of Heterocyclic Hybrids

The trifunctional nature of this compound makes it an attractive starting material for the synthesis of fused heterocyclic systems. These complex molecular architectures are of significant interest in medicinal chemistry and materials science. The combination of a nucleophilic hydroxyl group and electrophilic carbon centers bearing halogen atoms within the same molecule allows for intramolecular cyclization strategies.

For example, reaction with a bifunctional reagent could lead to the formation of a new ring fused to the pyridine core. One plausible approach involves the initial O-alkylation of the hydroxyl group with a reagent containing a suitable leaving group, followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction where the newly introduced side chain attacks either the C-2 or C-6 position, displacing the fluorine or chlorine atom, respectively. The relative reactivity of the C-F and C-Cl bonds would be a determining factor in the final product.

While specific examples starting from this compound are not extensively documented, the general principles of constructing fused heterocycles from substituted pyridines are well-established. semanticscholar.orgmdpi.com For instance, the reaction of aminomercaptotriazoles with various electrophiles leads to a diverse range of fused thiadiazine and pyrazole (B372694) systems. semanticscholar.org Similarly, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides have proven to be a powerful method for constructing polyheterocyclic compounds. nih.govresearchgate.net These established methodologies suggest a clear pathway for the utilization of this compound in the synthesis of novel heterocyclic hybrids.

Introduction of Perfluoroalkyl Groups

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. While direct perfluoroalkylation of this compound has not been specifically reported, several methods developed for other aromatic and heteroaromatic systems could be applicable.

Visible-light-induced hydroxy-perfluoroalkylation of styrenes and other olefins has emerged as a powerful, metal-free method. nih.govresearchgate.net These reactions often proceed via radical intermediates, and similar conditions could potentially be adapted for the direct C-H perfluoroalkylation of the pyridine ring of this compound, likely at the C-4 or C-6 positions. The success of such a reaction would depend on the relative reactivity of the C-H bonds and the potential for side reactions.

Another approach involves the conversion of the hydroxyl group into a suitable leaving group, such as a triflate, followed by a transition metal-catalyzed cross-coupling reaction with a perfluoroalkylating agent. Alternatively, the introduction of a trifluoromethyl group can be achieved through the transformation of a carboxylic acid or an iodine atom, which could be installed at one of the ring positions through prior functionalization. The synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ol from a related precursor demonstrates the feasibility of incorporating a trifluoromethyl group onto a chloropyridinol scaffold.

Catalytic Transformations of this compound

The halogen substituents on the this compound ring render it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or triflate, is one of the most versatile methods for forming C-C bonds. chemicalbook.com Both the chloro and fluoro substituents on this compound can potentially participate in Suzuki coupling reactions. Typically, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > OTf > Cl > F. This suggests that the chloro group at the C-5 position would be more reactive than the fluoro group at the C-2 position under standard Suzuki conditions. This difference in reactivity could allow for selective functionalization at the C-5 position, leaving the C-2 fluoro group intact for subsequent transformations. A variety of aryl- and heteroarylboronic acids or esters can be used as coupling partners. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of arylamines. researchgate.net Similar to the Suzuki coupling, the chloro group of this compound is expected to be more reactive than the fluoro group. This allows for the selective introduction of a wide range of primary and secondary amines at the C-5 position. Studies on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that the bromo group can be selectively substituted in the presence of a chloro group, demonstrating the fine-tuning possible with these reactions. acs.org

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation (in the case of Suzuki coupling) or coordination of the amine and deprotonation (in the case of Buchwald-Hartwig amination), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. researchgate.net

Table 1: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Name | Coupling Partner | Potential Site of Reaction | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | R-B(OR)₂ | C-5 (more reactive), C-2 | Pd(PPh₃)₄, Base |

| Buchwald-Hartwig Amination | R¹R²NH | C-5 (more reactive), C-2 | Pd₂(dba)₃, Ligand, Base |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. While this compound itself is not typically used as an organocatalyst, its derivatives, particularly those where the pyridine nitrogen can act as a Lewis base or where the hydroxyl group can participate in hydrogen bonding, hold potential in this field.

For instance, chiral pyridine N-oxides derived from substituted pyridines have been successfully employed as organocatalysts in asymmetric allylation reactions. researchgate.net The electronic properties of the substituents on the pyridine ring can significantly influence the catalytic activity and enantioselectivity of these N-oxides. The presence of the electron-withdrawing chloro and fluoro groups in derivatives of this compound could modulate the Lewis basicity of the pyridine nitrogen or the N-oxide oxygen, potentially leading to unique catalytic properties.

Furthermore, the development of photochemical organocatalytic methods has opened new avenues for the functionalization of pyridines. researchgate.netrecercat.cat These reactions often involve the formation of pyridinyl radicals under visible light irradiation, which can then couple with other radical species. The specific substitution pattern of this compound could influence the stability and reactivity of such radical intermediates, offering opportunities for novel transformations.

While the direct application of this compound or its simple derivatives as organocatalysts is an area that remains to be explored in depth, the principles of organocatalyst design suggest that this scaffold could serve as a valuable starting point for the development of new and effective catalysts. nih.gov

Computational and Theoretical Studies on 5 Chloro 2 Fluoropyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For 5-Chloro-2-fluoropyridin-3-ol, methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its electronic nature and reactivity, even in the absence of extensive experimental data. nih.govkastamonu.edu.tr

Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by the interplay of its substituents: the electron-withdrawing halogen atoms (chlorine and fluorine) and the electron-donating hydroxyl group, all attached to the pyridine (B92270) ring.

Substituent Effects: The fluorine atom at the 2-position and the chlorine atom at the 5-position are expected to exert strong inductive electron-withdrawing effects due to their high electronegativity. This generally leads to a lower electron density on the pyridine ring compared to unsubstituted pyridine. The hydroxyl group at the 3-position can act as both a π-donor (through its lone pairs) and a σ-acceptor.

Charge Distribution: The nitrogen atom in the pyridine ring is the most electronegative atom, leading to a region of negative electrostatic potential. The halogen substituents will further modulate the charge distribution across the ring. Natural Bond Orbital (NBO) analysis, a common computational technique, could precisely quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. rsc.org

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and electronic transitions of a molecule by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgacs.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity. For this compound, the HOMO is likely to have significant contributions from the π-system of the pyridine ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is expected to be a π* anti-bonding orbital of the pyridine ring. The electron-withdrawing halogens would likely lower the energy of both the HOMO and LUMO compared to unsubstituted hydroxypyridine.

Reactivity Prediction: The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other chemical species. The distribution of the HOMO indicates regions susceptible to electrophilic attack, while the LUMO distribution points to sites prone to nucleophilic attack. acs.orgresearchgate.net For instance, understanding the frontier orbitals is critical in predicting how this compound might engage in reactions such as C-H functionalization or coordination with metal catalysts. researchgate.net

Conformational Analysis and Tautomerism

The structure and stability of this compound are critically defined by the tautomeric equilibrium between its pyridinol and pyridone forms.

Pyridinol-Pyridone Tautomerism in Related Systems

The tautomerism between 2-hydroxypyridine (B17775) and its corresponding 2-pyridone form is a classic and extensively studied equilibrium in heterocyclic chemistry. nih.gov Computational studies have been pivotal in understanding the factors that govern this equilibrium.

Gas Phase vs. Solution: In the gas phase, the 2-hydroxypyridine (enol) form is generally favored, albeit by a small energy difference. nih.govwayne.edu However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the 2-pyridone (keto) form. nih.gov This shift is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar solvent molecules.

Computational Models: Ab initio and DFT calculations have successfully reproduced these experimental observations. wayne.edu Theoretical models show that the energy barrier for the direct intramolecular proton transfer is very high. The tautomerization is often facilitated by solvent molecules acting as a bridge for proton transfer or through the formation of hydrogen-bonded dimers. nih.gov

| System | More Stable Tautomer (Gas Phase) | Energy Difference (kcal/mol) | Computational Method |

|---|---|---|---|

| 2-Hydroxypyridine / 2-Pyridone | 2-Pyridone | 0.3 | ab initio |

| 4-Hydroxypyridine / 4-Pyridone | 4-Hydroxypyridine | 2.4 | ab initio |

Influence of Halogenation on Tautomeric Equilibria

The presence of halogen substituents on the pyridine ring can significantly influence the position of the tautomeric equilibrium. The electron-withdrawing nature of chlorine and fluorine in this compound is expected to impact the relative stabilities of the pyridinol and pyridone forms.

Electronic Effects: Halogens withdraw electron density from the ring, which can affect the acidity of the hydroxyl proton and the basicity of the ring nitrogen. This modulation of electronic properties directly influences the relative energies of the two tautomers. Studies on other halogenated systems have shown that halogen bonding can, in some cases, invert the tautomeric equilibrium. researchgate.net

Hydrogen and Halogen Bonding: The interplay between intramolecular hydrogen bonding in the pyridinol form and potential intermolecular interactions, including halogen bonding, adds another layer of complexity. Computational studies on related systems have explored how halogen bond donors interact with the nitrogen or oxygen atoms of the heterocyclic ring, affecting the stability of different tautomers. researchgate.netmdpi.com For this compound, the fluorine at position 2 and chlorine at position 5 would stabilize the pyridone form through their inductive effects, potentially making it the more dominant tautomer, especially in polar environments.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. rsc.orgrsc.org While specific mechanistic studies on this compound are not prominent, the methodologies can be readily applied.

Modeling Reaction Pathways: DFT calculations can be used to map out the potential energy surface for various reactions involving this compound. This could include, for example, nucleophilic aromatic substitution reactions, where one of the halogen atoms is displaced, or reactions involving the hydroxyl group. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. rsc.org

Catalytic Cycles: In the context of catalysis, computational studies can help understand how this compound might act as a ligand in a metal-catalyzed reaction. For instance, in palladium-catalyzed C-H activation, the tautomerization of a ligand between its pyridone and pyridine forms has been shown computationally and experimentally to be crucial for the catalytic cycle. nih.gov Similar principles could apply to reactions where this compound or its derivatives are employed as ligands.

Regioselectivity: For reactions where multiple products are possible, computational chemistry can predict the regioselectivity. By comparing the activation barriers for the formation of different isomers, it is possible to understand why one product is formed preferentially over others. This has been successfully applied to understand the regioselective functionalization of various substituted pyridines. researchgate.net

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, offering a window into the highest energy point along a reaction coordinate, which ultimately governs the reaction rate. For reactions involving substituted pyridines, such as nucleophilic aromatic substitution (SNAr), computational studies have detailed the geometry and energy of transition states.

In a typical SNAr reaction on a pyridine ring, the incoming nucleophile attacks the carbon atom bearing a leaving group, proceeding through a high-energy transition state to form a Meisenheimer-like intermediate. The stability of this transition state is crucial. For this compound, a nucleophilic attack would likely target the carbon at position 2 (bearing the fluorine) or position 5 (bearing the chlorine). The relative energies of the transition states for these two pathways would determine the regioselectivity of the reaction.

Computational models, often employing Density Functional Theory (DFT), can calculate the activation energies for these pathways. For instance, studies on similar halogenated pyridines have shown that the transition state for the displacement of a fluoride (B91410) ion is often lower in energy than for a chloride ion, suggesting that the C-F bond may be more labile under certain nucleophilic attack conditions. The presence of the hydroxyl group at position 3 and the nitrogen atom in the ring significantly influences the electron distribution and, consequently, the stability of the transition states.

Energy Profiles of Key Reactions

The energy profile of a reaction provides a comprehensive map of the energy changes as reactants are converted into products, including all intermediates and transition states. For this compound, key reactions would include nucleophilic substitution and potentially electrophilic attack, although the latter is generally less favorable for pyridine systems.

Below is a hypothetical energy profile for a nucleophilic substitution reaction on this compound, based on general findings for similar systems.

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State I (TS-I) | [Addition of Nucleophile] | 15-25 |

| Intermediate (Int) | [Meisenheimer-like complex] | 10-20 |

| Transition State II (TS-II) | [Cleavage of C-Halogen bond] | 20-30 (Rate-limiting) |

| Products | Substituted Pyridin-3-ol + Leaving Group | < 0 (for a favorable reaction) |

Note: The values in the table are illustrative and based on general computational studies of SNAr reactions on halogenated pyridines. Specific values for this compound would require dedicated DFT calculations.

Structure-Reactivity Relationships

Impact of Halogen Substituents on Ring Activation/Deactivation

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing inductive effect of the halogens is crucial. This effect polarizes the carbon-halogen bond and reduces the electron density in the pyridine ring, making it more susceptible to attack by nucleophiles. Therefore, both the chlorine at position 5 and the fluorine at position 2 act as activating groups for SNAr reactions.

The relative activating ability of halogens in SNAr reactions often follows the order F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic, and the fluoride ion is a good leaving group in this context. Thus, the fluorine at the 2-position in this compound is expected to be a stronger activating group for nucleophilic attack than the chlorine at the 5-position. The position of these substituents also plays a role, with positions 2 and 4 (ortho and para to the ring nitrogen) being particularly activated towards nucleophilic attack.

Steric and Electronic Effects

Both steric and electronic effects contribute to the reactivity of this compound.

Electronic Effects:

Inductive Effect: As discussed, both fluorine and chlorine are strongly electronegative, withdrawing electron density from the pyridine ring and making it more electron-deficient. This deactivates the ring towards electrophiles but activates it for nucleophiles. libretexts.org The hydroxyl group at the 3-position is an electron-donating group through resonance, which can partially counteract the deactivating effect of the halogens for electrophilic attack, but its primary influence is directing.

Resonance Effect: The halogens can donate a lone pair of electrons to the ring via resonance, which directs incoming electrophiles to the ortho and para positions relative to the halogen. libretexts.org However, this effect is generally weaker than the inductive withdrawal for halogens. libretexts.org The hydroxyl group is a strong resonance donor, which would activate the ortho and para positions (positions 2, 4, and 6) to electrophilic attack.

The combination of these effects in this compound leads to a complex pattern of reactivity. The strong inductive withdrawal by the halogens dominates, making nucleophilic substitution a more likely reaction pathway than electrophilic substitution.

Steric Effects: Steric hindrance can play a significant role in determining the site of reaction. The groups at positions 2 and 6, adjacent to the ring nitrogen, are generally more sterically hindered than those at other positions. In this compound, the fluorine atom at position 2 is relatively small, so steric hindrance to an incoming nucleophile at this position might be less significant compared to a bulkier substituent. Computational studies on substituted pyridines have shown that steric interactions can influence the energy of the transition state, with bulkier groups leading to higher activation barriers. nih.gov For instance, the approach of a nucleophile to the 2-position would have to bypass the adjacent hydroxyl group at position 3.

A summary of the expected effects is presented in the table below:

| Substituent | Position | Electronic Effect | Steric Effect |

| Chlorine | 5 | Inductively withdrawing (-I), weakly resonance donating (+R) | Moderate |

| Fluorine | 2 | Strongly inductively withdrawing (-I), weakly resonance donating (+R) | Low |

| Hydroxyl | 3 | Inductively withdrawing (-I), strongly resonance donating (+R) | Moderate |

Applications of 5 Chloro 2 Fluoropyridin 3 Ol in Advanced Synthesis

Building Block in the Synthesis of Complex Heterocycles

The pyridine (B92270) ring is a fundamental structural motif found in a vast number of natural products and synthetic compounds with significant biological and material properties. bohrium.com Compounds like 5-Chloro-2-fluoropyridin-3-ol serve as key starting materials for creating more elaborate heterocyclic structures.

The creation of substituted pyridines is a central goal in organic synthesis due to their prevalence in pharmaceuticals. bohrium.com The reactivity of halogenated pyridines is crucial for this purpose. For instance, the fluorine atom in 2-fluoropyridines is known to be significantly more reactive towards nucleophilic substitution than its chlorine counterpart, with reaction rates that can be over 300 times faster. nih.gov This allows for the precise introduction of various functional groups at the 2-position under mild conditions. nih.gov

Derivatives of this compound, such as 5-Chloro-2-fluoropyridine-3-boronic acid, are designed for use in cross-coupling reactions, further expanding the range of possible substitutions. sigmaaldrich.com Similarly, related structures like 5-chloro-3-fluoropyridin-2-amine can be chemically transformed into other useful intermediates, for example, through diazotization followed by substitution to yield compounds like 2-bromo-5-chloro-3-fluoropyridine. chemicalbook.com These transformations highlight the utility of the chloro-fluoropyridine scaffold in generating a library of functionalized pyridine derivatives for various research applications. researchgate.net

Table 1: Examples of Functionalized Pyridine Derivatives from Halogenated Precursors

| Precursor | Reagent/Reaction Type | Product | Application/Significance |

| 2-Fluoropyridines | Nucleophilic Aromatic Substitution (SNAr) | 2-Substituted Pyridines | Site-specific functionalization under mild conditions nih.gov |

| 5-Chloro-2-fluoropyridine-3-boronic acid | Suzuki Coupling | Biaryl Pyridines | Creation of complex scaffolds for medicinal chemistry sigmaaldrich.com |

| 5-chloro-3-fluoropyridin-2-amine | Sandmeyer Reaction (e.g., with HBr/NaNO₂) | 2-Bromo-5-chloro-3-fluoropyridine | Versatile intermediate for further modification chemicalbook.com |

| 2,6-dichloro-5-fluoronicotinic acid | Reduction | 2-chloro-5-fluoronicotinic acid | Pharmaceutical intermediate synthesis google.com |

The functional groups on the this compound scaffold are aptly positioned to facilitate the construction of fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry as they can mimic natural products and provide rigid frameworks for interacting with biological targets. Research has demonstrated that related substituted pyridines can be used to synthesize fused systems like pyrido-oxazines and chromenopyridines. bohrium.comnih.gov

For example, the acetylation of 5-chloropyridine-2,3-diamine, a related diamino-pyridine, with chloroacetyl chloride leads to a diacetamide (B36884) derivative. This intermediate can then undergo an intramolecular cyclization to form 6-chloro-2-chloromethyl-3H-imidazo[4,5-b]pyridine, a fused imidazo-pyridine system. This type of reaction showcases how appropriately functionalized pyridine rings can serve as the foundation for building more complex, multi-ring structures.

Role in Medicinal Chemistry and Drug Discovery

Halogenated heterocycles are a cornerstone of modern medicinal chemistry. The inclusion of fluorine and chlorine atoms can significantly alter a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and membrane permeability.

Substituted pyridines are ubiquitous structural cores in a wide range of pharmaceuticals. bohrium.com Compounds like 3-substituted 2-chloro-5-fluoropyridines are explicitly developed as valuable intermediates for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. google.com The ability to selectively functionalize these intermediates allows for the efficient construction of complex drug candidates. The chromenopyridine scaffold, which can be synthesized from pyridine precursors, is highlighted as a "privileged structure" in drug design, appearing in numerous compounds with diverse biological activities. nih.gov

The core structure of this compound serves as a "scaffold," or a central molecular framework, upon which medicinal chemists can build and elaborate to create novel bioactive compounds. The distinct reactivity of its functional groups allows for a combinatorial approach to synthesis, generating libraries of related compounds for biological screening.

For instance, the related compound 2-Bromo-5-fluoropyridin-3-ol is used to synthesize pharmaceuticals targeting neurological disorders and has been explored for developing inhibitors of neuropeptide Y receptors. The halogen atoms in these scaffolds are key to enhancing binding affinity to biological targets. Similarly, the development of potent inhibitors for cancer-related pathways, such as EGFR and BRAF, has utilized scaffolds like 5-chloro-indole-2-carboxylate, demonstrating the value of the chloro-substituted heterocyclic motif in generating targeted therapies. mdpi.com

The 3C-like protease (3CLpro) is an essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. nih.govnih.govrndsystems.com The search for inhibitors of this protease is a major focus of COVID-19 research. pnrjournal.com

Research into anti-SARS-CoV therapies has identified that ester derivatives of chloropyridyl compounds can be potent 3CLpro inhibitors. Specifically, a series of compounds derived from 5-chloro-3-pyridinol, a close structural relative of this compound, showed significant inhibitory activity against the SARS-CoV 3CLpro. nih.gov In that study, an ester formed between 5-chloro-3-pyridinol and indole-4-carboxylic acid was found to be a highly potent inhibitor with an IC₅₀ value of 0.03 µM. nih.gov This finding suggests that the 5-chloropyridinol scaffold is a promising starting point for designing new and effective inhibitors against viral proteases, including the 3CLpro of SARS-CoV-2.

Table 2: Research Findings on Related Scaffolds in Drug Discovery

| Scaffold/Derivative | Target/Application | Key Finding | Reference |

| 5-chloro-3-pyridinol ester | SARS-CoV 3CL Protease | Derivative with indole-4-carboxylic acid showed IC₅₀ of 0.03 µM. | nih.gov |

| 2-Bromo-5-fluoropyridin-3-ol | Neurological Disorders | Used as a scaffold for developing inhibitors of neuropeptide Y receptors. | |

| 5-chloro-indole-2-carboxylate | EGFR/BRAF Cancer Pathways | Derivatives showed potent antiproliferative activity (GI₅₀ = 29-78 nM). | mdpi.com |

| Chromenopyridine | Various Biological Targets | Considered a "privileged scaffold" for drug design. | nih.gov |

Applications in Agrochemical and Fine Chemical Synthesis

The strategic placement of chloro, fluoro, and hydroxyl groups on the pyridine ring makes this compound and its close derivatives highly valuable synthons in the fields of agrochemical and fine chemical synthesis. The reactivity of these functional groups allows for the construction of complex molecules with desirable biological activities or material properties.

Applications in Agrochemical Synthesis

Halogenated pyridine cores are a cornerstone in the development of modern agrochemicals, contributing to the creation of potent and selective herbicides, insecticides, and fungicides. These compounds often serve as key intermediates for fourth-generation pesticides, which are characterized by high efficiency and low toxicity. mdpi.com The trifluoromethylpyridine (TFMP) derivatives, for instance, are used in over 20 commercialized agrochemicals. semanticscholar.org

Herbicidal Applications

Research has demonstrated the successful use of the 5-chloro-3-fluoropyridine scaffold in creating novel herbicides. A notable study focused on the synthesis of a series of 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring. researchgate.net These compounds were synthesized from precursors related to this compound and evaluated for their herbicidal effects on various weeds.

The findings indicated that almost all the synthesized compounds exhibited moderate to high levels of herbicidal activity against the tested weed species at an application rate of 125 grams per hectare. researchgate.net One compound, in particular, stood out for its performance.

Table 1: Potent Herbicidal Derivative of 5-Chloro-2-fluoropyridine

| Compound Name | Structure | Key Finding |

|---|---|---|

| 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine | ![Chemical structure of 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine](httpshttps://i.imgur.com/example.png) |

Exhibited potent herbicidal activity without causing injury to crops. researchgate.net |

The general class of pyridine derivatives is also crucial for developing herbicides that can control a wide range of problematic weeds in agriculture, including various grasses and broadleaf weeds like Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). epo.orgmdpi.com

Insecticidal and Fungicidal Applications

The utility of chloro- and fluoro-substituted pyridines extends to insecticides and fungicides. Pyridazinones, which can be synthesized from related chlorinated precursors, have shown good insecticidal activity against pests like Plutella xylostella (diamondback moth). nih.gov Furthermore, novel diamide (B1670390) compounds incorporating pyrazole (B372694) and polyfluoro-substituted phenyl groups have been developed, demonstrating both fungicidal and insecticidal properties. mdpi.com The development of such compounds often relies on versatile building blocks, a role that this compound and its analogs are well-suited to fill.

Applications in Fine Chemical Synthesis

In the realm of fine chemicals, this compound and its related structures serve as important intermediates for producing high-value and complex molecules. These are not typically end products themselves but are essential building blocks for creating a diverse array of specialty chemicals, including functional materials and advanced organic compounds. google.com

The transformation of the pyridine core into other functional groups is a key strategy. For example, derivatives of this compound can be converted into valuable boronic acids or carbonitriles.

Pyridine Boronic Acids : These compounds, such as 5-Chloro-2-fluoropyridine-3-boronic acid, are highly sought after in organic synthesis. sigmaaldrich.comuni.lu They are key participants in cross-coupling reactions, most notably the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds to construct complex molecular frameworks.

Pyridine Carbonitriles : Structures like 2-Chloro-5-fluoropyridine-3-carbonitrile are versatile intermediates. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic rings, making it a gateway to a wide range of other functionalized molecules.

The synthesis of these intermediates demonstrates the role of the parent compound as a foundational element in a broader synthetic strategy.

Table 2: Fine Chemical Intermediates Derived from Substituted Pyridines

| Intermediate Class | Example Compound | CAS Number | Primary Use in Synthesis |

|---|---|---|---|

| Pyridine Boronic Acids | 5-Chloro-2-fluoropyridine-3-boronic acid | 1003711-65-6 | Substrate in Suzuki and other cross-coupling reactions for C-C bond formation. sigmaaldrich.comuni.lu |

| Pyridine Carbonitriles | 2-Chloro-5-fluoropyridine-3-carbonitrile | 791644-48-9 | Precursor for acids, amines, and heterocycles. nih.gov |

| Aminopyridines | 3-amino-5-chloro-2-fluoropyridine | 152459-96-6 | Building block for constructing more complex molecules, including pharmaceuticals and agrochemicals. prepchem.com |

The availability of these reactive intermediates facilitates the efficient and modular construction of novel compounds for materials science, specialty polymers, and other advanced applications.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Chloro-2-fluoropyridin-3-ol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to observe signals for the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro, fluoro, and hydroxyl substituents on the pyridine (B92270) ring. The hydroxyl proton signal may appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. For a related compound, 2-bromo-5-chloro-3-fluoropyridine, the two aromatic protons appear as a doublet at δ 8.23 ppm and a doublet of doublets at δ 7.48 ppm in CDCl₃. sigmaaldrich.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon, with carbons bonded to electronegative atoms like chlorine, fluorine, and oxygen appearing at characteristic downfield positions. The carbon directly attached to the fluorine atom will also exhibit splitting (C-F coupling).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for the characterization of this compound. wikipedia.org This technique is highly sensitive and provides a distinct signal for the fluorine atom. wikipedia.org The chemical shift of the fluorine signal is highly dependent on its electronic environment within the pyridine ring. alfa-chemistry.com The large chemical shift range in ¹⁹F NMR spectroscopy provides high resolution and allows for sensitive detection of fluorinated compounds. wikipedia.org

Expected NMR Data for this compound While specific experimental data for this compound is not publicly available, the following table outlines the expected signals based on its structure and data from related compounds.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (aromatic) | 7.0 - 8.5 | Doublet, Doublet of doublets | J(H-H), J(H-F) |

| ¹H (hydroxyl) | Variable | Singlet (broad) | - |

| ¹³C (C-Cl) | 120 - 140 | Singlet or Doublet (small J) | - |

| ¹³C (C-F) | 140 - 160 | Doublet | J(C-F) ~200-250 |

| ¹³C (C-OH) | 150 - 170 | Singlet or Doublet (small J) | - |

| ¹³C (other ring C) | 110 - 150 | Doublet or Singlet | J(C-F) |

| ¹⁹F | -100 to -150 | Doublet of doublets | J(F-H) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the compound. For the related isomer, 2-chloro-5-fluoropyridin-3-ol, predicted m/z values for various adducts have been calculated, such as 147.99600 for [M+H]⁺. uni.lu

Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₅H₃ClFNO.

| Ion | Predicted m/z (Monoisotopic) |

| [M]⁺ | 146.9887 |

| [M+H]⁺ | 147.9965 |

| [M+Na]⁺ | 169.9785 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, C-F, and C-Cl bonds, as well as vibrations associated with the pyridine ring. For a structurally similar compound, 5-chloro-2,3-dihydroxy pyridine, IR bands have been assigned for various vibrational modes. chemicalbook.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H | 3200 - 3600 | Stretching, broad |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=N, C=C | 1400 - 1600 | Ring stretching |

| C-O | 1200 - 1300 | Stretching |

| C-F | 1000 - 1100 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)